molecular formula C17H30Cl2N2O3 B4231648 1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride

1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride

Cat. No.: B4231648
M. Wt: 381.3 g/mol
InChI Key: PKHCZPZAZQPOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrrolidine ring and a trimethoxybenzyl group. This compound is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride typically involves multiple steps. One common method includes the alkylation of 3,4,5-trimethoxybenzylamine with (1-ethyl-2-pyrrolidinyl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-2-pyrrolidinyl)methylamine
  • (1-ethyl-2-pyrrolidinyl)methylamine
  • (1-ethyl-2-pyrrolidinyl)methylamine

Uniqueness

(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.2ClH/c1-5-19-8-6-7-14(19)12-18-11-13-9-15(20-2)17(22-4)16(10-13)21-3;;/h9-10,14,18H,5-8,11-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHCZPZAZQPOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.